3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChI Key |
NBPPKMCEZZSZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2,4 Dichlorophenyl Pyrazin 2 1h One
Retrosynthetic Analysis and Key Disconnections for 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.comias.ac.inscitepress.org This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com
For the target molecule, this compound, the analysis begins by identifying the core pyrazin-2(1H)-one heterocycle and its substituent. The primary disconnections are made within the pyrazinone ring, as these bonds are typically formed during the final cyclization steps of the synthesis.
Two logical retrosynthetic pathways are considered:
Pathway A: This pathway involves two disconnections across the pyrazinone ring: one at the C3–N4 bond and the other at the C6–N1 bond. This approach breaks the six-membered ring into two three-atom fragments. This strategy points towards a condensation reaction between a 1,2-dicarbonyl compound and an α-amino acid amide.
Pathway B: An alternative disconnection strategy breaks the N1–C2 and N4–C5 bonds. This deconstruction leads to precursors such as an α-amino ketone and an α-haloacetyl halide, which are then cyclized with a nitrogen source. nih.gov
These disconnections simplify the complex target molecule into more fundamental and often commercially available building blocks. airitilibrary.com
Based on the retrosynthetic analysis, the primary precursors and synthetic building blocks for this compound can be identified.
From Pathway A:
(2,4-Dichlorophenyl)glyoxal: This α-ketoaldehyde serves as the three-carbon unit that incorporates the C3, C-aryl, and C4 positions of the target molecule. The two adjacent carbonyl groups are essential for the cyclization reaction.
Glycinamide (B1583983): As the simplest α-amino acid amide, glycinamide provides the N1, C2, C5, and N4 atoms required to complete the pyrazinone ring. The amino group and the amide functionality are crucial for the double condensation.
From Pathway B:
2-Amino-1-(2,4-dichlorophenyl)ethan-1-one: This α-amino ketone provides the N1, C6, C5, and the C-aryl-C3 fragment of the pyrazinone ring.
α-Haloacetyl Halide (e.g., Chloroacetyl chloride): This reagent provides the C2 and C3 atoms.
Ammonia: Serves as the source for the N4 atom, facilitating the final ring closure.
These building blocks represent common starting materials in organic synthesis, making these retrosynthetic routes feasible for practical application.
Established and Novel Synthetic Routes to the Pyrazin-2(1H)-one Core Structure
The construction of the pyrazin-2(1H)-one core is a well-explored area of heterocyclic chemistry, with numerous methods developed over the years. nih.govrsc.org These strategies primarily rely on the formation of the six-membered ring through cyclization reactions, which can be achieved via classical condensations or through more contemporary multicomponent and domino reaction sequences.
The final and most critical step in the synthesis of pyrazin-2(1H)-ones is the ring-closing reaction. The choice of cyclization strategy dictates the nature of the acyclic precursors required.
One of the most direct and widely used methods for synthesizing the pyrazin-2(1H)-one ring involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.org This reaction typically proceeds in a one-pot fashion and leads to the formation of two crucial bonds: N1–C6 and N4–C5. semanticscholar.org
The reaction mechanism involves an initial condensation between the primary amino group of the α-aminoamide and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization of the amide nitrogen onto the second carbonyl group, and subsequent dehydration to form the pyrazinone ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrazinones by varying both the α-aminoamide and the 1,2-dicarbonyl components. rsc.org
| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | Resulting Pyrazin-2(1H)-one Structure |
|---|---|---|
| Glycinamide | Glyoxal | Unsubstituted Pyrazin-2(1H)-one |
| Alaninamide | Biacetyl (2,3-Butanedione) | 3-Methyl-5,6-dimethylpyrazin-2(1H)-one |
| Valinamide | Benzil | 3-Isopropyl-5,6-diphenylpyrazin-2(1H)-one |
| Phenylalaninamide | (2,4-Dichlorophenyl)glyoxal | 3-Benzyl-5-(2,4-dichlorophenyl)pyrazin-2(1H)-one |
An alternative classical approach to the pyrazinone core involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. nih.gov This method builds the ring in a stepwise fashion. The initial step is the acylation of the amino group of the α-amino ketone with the α-haloacetyl halide to form an intermediate ketoamide.
This intermediate is then treated with a nitrogen source, typically ammonia, which facilitates the cyclization. The reaction proceeds through a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation, often by air, to yield the aromatic pyrazin-2(1H)-one ring. nih.gov This strategy provides a different disconnection pathway (N1–C2 and N4–C5) compared to the α-aminoamide method.
| α-Amino Ketone/Aldehyde | α-Haloacetyl Halide | Nitrogen Source | Resulting Pyrazin-2(1H)-one Structure |
|---|---|---|---|
| Aminoacetaldehyde | Chloroacetyl chloride | Ammonia | Unsubstituted Pyrazin-2(1H)-one |
| 1-Amino-2-propanone | Bromoacetyl bromide | Ammonia | 6-Methylpyrazin-2(1H)-one |
| 2-Amino-1-phenylethanone | Chloroacetyl chloride | Ammonia | 5-Phenylpyrazin-2(1H)-one |
Modern synthetic chemistry has seen the rise of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been ingeniously adapted for the synthesis of heterocyclic scaffolds, including pyrazin-2(1H)-ones. acs.orgrsc.org
In a typical Ugi-based approach to pyrazinones, the four components—an aldehyde (often an α-ketoaldehyde), an amine, a carboxylic acid (frequently an N-protected α-amino acid), and an isocyanide—are chosen to generate a linear peptide-like intermediate. rsc.org This intermediate is specifically designed to undergo a subsequent deprotection and cyclization sequence to furnish the desired pyrazinone ring. This strategy is often referred to as a Ugi/deprotect/cyclize (UDC) sequence. acs.orgrsc.org
Furthermore, the Ugi reaction can be integrated into more complex domino or tandem sequences, where the initial Ugi product undergoes a series of spontaneous or triggered intramolecular reactions. nuph.edu.uanih.gov For instance, a reported synthesis of polysubstituted pyrazin-2(1H)-ones utilizes a sequential Ugi/Staudinger/aza-Wittig/isomerization reaction. acs.orgnih.govacs.org In this elegant process, the four components react to form an azide-containing intermediate, which, upon treatment with a phosphine (B1218219), initiates a domino sequence that culminates in the formation of the pyrazinone ring under mild conditions. acs.org These advanced strategies offer high efficiency and rapid access to molecular diversity.
| Strategy | Key Components | Post-Ugi Transformation | Reference |
|---|---|---|---|
| Ugi/Deprotect/Cyclize (UDC) | α-Ketoaldehyde, N-Boc-amino acid, Amine, Isocyanide | Acid-mediated deprotection and cyclization | rsc.org |
| Ugi/Staudinger/Aza-Wittig/Isomerization | Arylglyoxal, Primary amine, α-Azidovinyl acid, Isocyanide | Domino reaction initiated by triphenylphosphine | acs.orgnih.gov |
| Ugi followed by [5+1] Cyclization | Arylglyoxal, Benzoylformic acid, Amine, Isocyanide | Cyclization of Ugi adduct with ammonium (B1175870) acetate | rsc.org |
Introduction of the Dichlorophenyl Moiety via Coupling Reactions
This strategy involves first synthesizing a pyrazinone ring that is functionalized with a leaving group (such as a halogen) at the 3-position. The 2,4-dichlorophenyl group is then introduced via a cross-coupling reaction.
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming C(sp²)-C(sp²) bonds. rsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate.
For the synthesis of this compound, this methodology would involve the coupling of a 3-halo-2(1H)-pyrazinone (e.g., 3-bromo- (B131339) or 3-chloro-2(1H)-pyrazinone) with (2,4-dichlorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), and requires a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄) to activate the boronic acid. nih.govnih.gov The choice of ligand, solvent, and base is crucial for achieving high yields and preventing side reactions like debromination. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Parameter | Typical Reagents/Conditions | Function |
|---|---|---|
| Aryl Halide | 3-Bromo-2(1H)-pyrazinone | Electrophilic Partner |
| Boronic Acid | (2,4-Dichlorophenyl)boronic acid | Nucleophilic Partner |
| Catalyst | Pd(PPh₃)₄, XPhosPdG2, PdCl₂(dppf) | Catalyzes C-C bond formation |
| Ligand | XPhos, SPhos, PPh₃ | Stabilizes catalyst, modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | 1,4-Dioxane (B91453), Toluene (B28343), DMF, Water | Solubilizes reactants |
| Temperature | 80-120 °C (Conventional or Microwave) | Provides activation energy |
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring that bears a good leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org
For the pyrazinone core, which is electron-deficient, SNAr reactions are particularly feasible at positions activated by the ring nitrogen atoms and the carbonyl group. While SNAr is commonly used to form C-N, C-O, or C-S bonds by reacting a halopyrazinone with amines, alcohols, or thiols, its use for forming C-C bonds is less common due to the generally lower nucleophilicity of carbanions compared to heteroatom nucleophiles. nih.gov However, in highly activated systems, the reaction of a halopyrazinone with a potent carbon nucleophile could potentially introduce an aryl group. More frequently, SNAr is employed on the pyrazinone scaffold to introduce amine-based substituents. For example, 3,5-dihalopyrazinones readily undergo site-selective nucleophilic substitution with various amines to furnish 3-amino-5-halo-2(1H)-pyrazinones. nih.gov
Beyond Suzuki-Miyaura coupling, other catalyst-mediated reactions can be employed to introduce the dichlorophenyl moiety. Direct C-H arylation has emerged as a powerful, atom-economical alternative that avoids the pre-functionalization of the pyrazinone ring with a halogen. nih.gov This approach involves the direct coupling of a C-H bond on the pyrazinone ring with an aryl halide.
Recent advancements have demonstrated the direct C–H photoarylation of diazines (the parent class of pyrazinones) using aryldiazonium salts under visible light, without the need for a photocatalyst. nih.gov This method proceeds through the formation of an electron donor-acceptor (EDA) complex between the diazine and the diazonium salt, which upon irradiation generates an aryl radical that attacks the heterocycle. nih.gov Applying this to this compound would involve reacting pyrazin-2(1H)-one with a 2,4-dichlorophenyldiazonium salt under visible light irradiation.
Optimization of Synthetic Pathways for this compound
Optimizing the synthesis of this compound is critical for maximizing yield, minimizing byproducts, and ensuring scalability. The Suzuki-Miyaura coupling step is often a key focus for optimization due to the number of variables that can influence its outcome.
Key parameters for optimization include the choice of catalyst, ligand, base, and solvent. For instance, in the coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids, a study found that using a combination of a palladium pre-catalyst (XPhosPdG2) and an additional phosphine ligand (XPhos) was crucial to prevent a competing debromination side reaction. nih.gov The choice of base and solvent is also interdependent; aqueous potassium carbonate in a solvent like 1,4-dioxane is a common and effective system. nih.gov Microwave irradiation has been shown to significantly accelerate reaction times and improve yields compared to conventional heating. nih.gov
Table 2: Example of Suzuki-Miyaura Reaction Optimization for a Related Heterocycle
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 40 min (MW) | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 40 min (MW) | 52 |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 min (MW) | 81 |
| 4 | XPhosPdG2 (2.5) | XPhos (5) | Cs₂CO₃ | Dioxane/H₂O | 40 min (MW) | 75 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 40 min (MW) | 68 |
Data adapted from an optimization study on a related pyrazolo[1,5-a]pyrimidin-5-one system to illustrate optimization principles. nih.gov
The data illustrates that catalyst and ligand selection can have a dramatic impact on the reaction's success, with modern Buchwald-Hartwig-type ligands like XPhos often providing superior results for challenging cross-couplings on electron-deficient heterocycles. nih.gov
Evaluation of Catalyst Systems and Ligand Effects
The synthesis of 3-aryl-pyrazin-2(1H)-ones can be significantly influenced by the choice of catalyst and associated ligands, particularly in cross-coupling reactions. Palladium-catalyzed reactions, for instance, are pivotal in forming the carbon-carbon bond between the pyrazinone core and the dichlorophenyl group. The efficiency of these catalytic systems is highly dependent on the nature of the phosphine ligands employed. Ligands such as tBuBrettPhos have been shown to be effective in palladium-catalyzed C-N coupling reactions to form N-arylpyrazoles, a related class of compounds, suggesting their potential utility in pyrazinone synthesis. researchgate.net The electronic and steric properties of the ligand are crucial; electron-rich and bulky ligands can facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and faster reaction rates.
Beyond precious metal catalysts, there is a growing interest in using more earth-abundant and less toxic metals. Manganese pincer complexes, for example, have emerged as effective catalysts for the synthesis of pyrazine (B50134) derivatives through dehydrogenative coupling reactions. nih.govelsevierpure.comacs.org These complexes, featuring a central manganese atom held in a pincer-like ligand, can catalyze the formation of pyrazines from 2-amino alcohols with the liberation of only hydrogen gas and water as byproducts. nih.govacs.org The structure of the pincer ligand is critical to the catalyst's activity and stability.
The table below summarizes various catalyst systems used in the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of this compound.
| Catalyst System | Ligand Type | Reaction Type | Key Advantages |
| Palladium(II) Acetate | Phosphine (e.g., tBuBrettPhos) | Cross-Coupling | High efficiency and yields for C-N and C-C bond formation. researchgate.net |
| Manganese Pincer Complexes | Acridine-based PNP | Dehydrogenative Coupling | Utilizes earth-abundant metal, high atom economy. nih.govelsevierpure.comacs.org |
| Copper-based catalysts | N/A | Cycloaddition | Useful in "click chemistry" approaches to heterocyclic synthesis. nih.gov |
Influence of Solvent Systems and Reaction Temperatures
The choice of solvent and the reaction temperature are critical parameters that can profoundly affect the outcome of the synthesis of pyrazinone derivatives. These factors can influence reaction rates, yields, and even the regioselectivity of the reaction.
The polarity of the solvent plays a significant role. In the synthesis of N-phenylpyrazoles, for instance, protic solvents have been shown to favor the formation of one regioisomer, while aprotic solvents lead to the other as the major product. researchgate.net This solvent-directed regioselectivity is a powerful tool for controlling the structure of the final product. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been demonstrated to dramatically increase regioselectivity in pyrazole (B372694) formation compared to conventional solvents like ethanol (B145695). conicet.gov.ar
Reaction temperature is another key variable. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. For the synthesis of pyrazines from 1-hydroxy-acetone and ammonium hydroxide, an increase in temperature from 100 °C to 140 °C was found to increase the yield of pyrazines. researchgate.net However, excessively high temperatures can cause decomposition of reactants or products. Optimization of the temperature is therefore essential to maximize the yield of the desired product while minimizing side reactions.
The following table illustrates the effect of different solvent systems on the synthesis of pyrazole and pyrazinone derivatives.
| Solvent System | Reaction Type | Effect on Reaction |
| Protic Solvents (e.g., Ethanol) | Cyclocondensation | Can influence regioselectivity, favoring certain isomers. researchgate.net |
| Aprotic Solvents (e.g., Toluene) | Cyclocondensation | Can favor different regioisomers compared to protic solvents. researchgate.net |
| Fluorinated Alcohols (e.g., TFE, HFIP) | Cyclocondensation | Dramatically increases regioselectivity in pyrazole formation. conicet.gov.ar |
| Deep Eutectic Solvents (DESs) | Cyclocondensation | Green solvent option, can also act as a catalyst. unisalento.itamanote.com |
Reaction Kinetics and Yield Enhancement Studies
Understanding the kinetics of pyrazinone formation is crucial for optimizing reaction conditions to enhance yields. Studies on the formation of pyrazines in amino acid-glucose model systems have indicated that the reactions can follow pseudo-zero-order kinetics. researchgate.net This implies that the reaction rate is independent of the concentration of the reactants under certain conditions, which can simplify process control. The activation energies for the formation of various pyrazines have been determined, providing insight into the temperature sensitivity of the reaction. researchgate.net
Several strategies can be employed to enhance the yield of this compound.
Catalyst Optimization: As discussed, the selection of a highly active and selective catalyst is paramount. The use of advanced catalyst systems, such as those based on palladium with bulky electron-rich ligands or manganese pincer complexes, can significantly improve yields. researchgate.netnih.gov
Solvent and Temperature Optimization: Fine-tuning the solvent system and reaction temperature can maximize the formation of the desired product while minimizing side reactions. The use of solvents that enhance regioselectivity can be particularly effective. researchgate.netconicet.gov.ar
Removal of Byproducts: In reactions that produce volatile byproducts like water or ammonia, their continuous removal can drive the reaction to completion and increase the yield.
Scalability Considerations for Laboratory Synthesis
Scaling up the synthesis of a compound from the laboratory bench to a larger scale presents several challenges. nih.gov What works well on a milligram scale may not be directly translatable to a multi-gram or kilogram scale. Key considerations for the scalability of this compound synthesis include:
Heat Transfer: Exothermic or endothermic reactions can be difficult to control on a larger scale due to the change in the surface-area-to-volume ratio. Efficient heat exchange systems are necessary to maintain a consistent temperature profile.
Mixing: Ensuring homogeneous mixing of reactants is more challenging in larger reaction vessels. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and the formation of impurities.
Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive species. Controlled addition using syringe pumps or dropping funnels is often necessary to prevent runaway reactions.
Work-up and Purification: Isolation and purification of the product can become more complex and time-consuming at a larger scale. Techniques like crystallization and column chromatography may need to be optimized for larger quantities.
Safety: The potential hazards associated with the reagents and reaction conditions must be carefully assessed and managed when scaling up.
A promising approach to address scalability challenges is the use of continuous flow chemistry. mit.edursc.orgnih.gov In a flow reactor, reactants are continuously pumped through a heated tube or a series of reactors. This technology offers several advantages over traditional batch processing, including excellent control over reaction parameters, enhanced safety due to the small reaction volume at any given time, and easier scalability by simply running the system for a longer duration. mit.edu
Green Chemistry Principles Applied to the Synthesis of Pyrazin-2(1H)-one Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazinone derivatives, to minimize the environmental impact of chemical processes. africanjournalofbiomedicalresearch.comnih.govresearchgate.net
Exploration of Solvent-Free or Renewable Solvent Systems
One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign or renewable solvents.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. Microwave-assisted organic synthesis under solvent-free conditions has been shown to be an effective green method for the synthesis of various heterocycles. nih.govchemijournal.com
Renewable Solvents: Water and ethanol are excellent examples of green solvents that are renewable, non-toxic, and readily available. The use of water as a solvent in organic reactions is particularly attractive from an environmental perspective.
Deep Eutectic Solvents (DESs): DESs are a class of green solvents that are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride). unisalento.itamanote.comrsc.org They are often biodegradable, have low vapor pressure, and can be tailored for specific applications. DESs have been successfully employed in the synthesis of pyrazinone and pyrazole derivatives, sometimes acting as both the solvent and the catalyst. unisalento.itresearchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently greener as they generate less waste.
A prime example of a reaction with high atom economy is the dehydrogenative coupling catalyzed by manganese pincer complexes for the synthesis of pyrazines. nih.govacs.org In this process, the only byproducts are hydrogen and water, which are environmentally benign. nih.govacs.org This contrasts with many traditional synthetic methods that use stoichiometric reagents and generate significant amounts of waste.
Other strategies for waste minimization include:
Catalytic Reactions: Using catalysts in small amounts is preferable to using stoichiometric reagents, as it reduces the amount of waste generated. rsc.org
One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent usage and waste generation.
Recyclable Catalysts and Solvents: The use of heterogeneous catalysts or catalyst/solvent systems that can be easily recovered and reused can significantly improve the sustainability of a process. nih.gov
By embracing these green chemistry principles, the synthesis of this compound and other valuable heterocyclic compounds can be made more efficient, safer, and environmentally sustainable.
Chemical Derivatization and Analogue Generation of this compound
Functionalization at the N-1 Position (e.g., N-alkylation, N-acylation)
No specific data is available.
Substitutions and Modifications on the Pyrazinone Ring System (C-5, C-6)
No specific data is available.
Regioselective Transformations of the 2,4-Dichlorophenyl Moiety
No specific data is available.
Synthesis of Chiral Analogues and Stereochemical Control (if applicable)
No specific data is available.
Further research and publication in the field of medicinal and synthetic chemistry are required to elucidate the reactivity and potential for analogue generation of this compound.
Computational Chemistry and Theoretical Characterization of 3 2,4 Dichlorophenyl Pyrazin 2 1h One
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry serves as a powerful tool for investigating the detailed mechanisms of chemical reactions involving 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one. By modeling these reaction pathways, researchers can gain a deeper understanding of the energetic and structural changes that take place as reactants are converted into products.
A key aspect of understanding reaction mechanisms is the characterization of transition states. For the synthesis or transformation of this compound, computational methods like Density Functional Theory (DFT) can be utilized to determine the geometry of the transition state, which represents the highest energy point along the reaction coordinate. The activation energy (Ea), the energy difference between the reactants and the transition state, is a critical factor that dictates the reaction rate.
For example, in a hypothetical synthesis of this compound, the cyclization and subsequent oxidation steps can be modeled. The transition state for the rate-determining step would be identified, revealing the precise atomic arrangement as bonds are broken and formed. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Theoretical investigations of various pyrazoline derivatives have been successfully carried out using DFT methods to understand their geometrical parameters and vibrational spectra. researchgate.net
Table 1: Illustrative Activation Energies for a Proposed Synthetic Step of this compound
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Cyclization | DFT (B3LYP/6-31G*) | 24.8 |
| Dehydrogenation | DFT (B3LYP/6-31G*) | 19.5 |
Note: This data is illustrative and based on typical values for similar heterocyclic syntheses.
For a reaction involving this compound, performing calculations in both a non-polar solvent like toluene (B28343) and a polar solvent like ethanol (B145695) would likely demonstrate that a polar transition state is stabilized in the polar solvent. This stabilization would lead to a lower activation energy and a faster reaction rate compared to the non-polar environment. The quantum yield of photooxidation reactions of some indolepyrazines has been shown to be significantly lower in protic solvents compared to aprotic ones due to the formation of hydrogen-bonded complexes. nih.gov
In Silico Prediction of Biological Interaction Modes
Computational methods are instrumental in predicting how molecules like this compound may interact with biological macromolecules, providing a rational foundation for their potential therapeutic uses.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme to form a stable complex. For this compound, docking studies can be performed against various biological targets implicated in diseases, such as protein kinases in cancer therapy. The docking algorithm generates multiple binding poses and ranks them using a scoring function that estimates the binding affinity. Such studies are widely used to predict the binding modes of ligands and their interactions with protein-ligand complexes. nih.gov Pyrazine-based heterocycles have been investigated as potential antibacterial agents through molecular docking studies. nih.govresearchgate.net
Following molecular docking, more precise methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, offering a more accurate estimation of binding affinity than initial docking scores. nih.gov Ligand efficiency (LE), a metric that correlates binding energy with the number of non-hydrogen atoms in a molecule, can also be determined. A higher LE value suggests a more efficient binder. These calculations are valuable for ranking compounds and can serve as a post-docking filter in virtual screening. nih.govsemanticscholar.org
Table 2: Predicted Binding Energies and Ligand Efficiencies for this compound with a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.2 |
| Calculated Binding Free Energy (ΔG, kcal/mol) | -11.5 |
| Ligand Efficiency (LE) | 0.48 |
Note: This data is hypothetical and for illustrative purposes.
Analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, the pyrazinone ring can participate in hydrogen bonding, while the dichlorophenyl group can engage in hydrophobic interactions. For instance, a hydrogen bond might form between the pyrazinone's N-H group and a backbone carbonyl of the protein, while the dichlorophenyl ring could fit into a hydrophobic pocket. These interactions are fundamental to the molecule's affinity and selectivity for its target. In studies of pyrazine (B50134) linked 2-aminobenzamides as HDAC inhibitors, it was found that the pyrazine linker groups are accommodated into a hydrophobic tunnel, making π–π interactions. nih.gov
Table 3: Key Interacting Residues and Interaction Types for this compound with a Hypothetical Protein Target
| Protein Residue | Interaction Type |
|---|---|
| Glu95 | Hydrogen Bond (with N-H) |
| Val38 | Hydrophobic Interaction |
| Leu140 | Hydrophobic Interaction |
| Phe92 | π-π Stacking |
Note: This data is hypothetical and for illustrative purposes.
Mechanistic Investigations of the Biological Interactions of this compound
Extensive literature searches did not yield specific data regarding the mechanistic biological interactions of the chemical compound this compound. Publicly available research detailing its enzyme inhibition, receptor binding, or modulation of signaling pathways could not be located. Therefore, the following sections, which are based on the requested outline, remain speculative and are intended to provide a framework for potential future research on this compound.
Mechanistic Investigations of Biological Interactions of 3 2,4 Dichlorophenyl Pyrazin 2 1h One
Cellular Target Engagement and Mechanistic Assays (in vitro)
While biophysical methods confirm binding to a purified protein, it is crucial to demonstrate that this interaction occurs within the complex environment of a living cell. Cellular target engagement assays provide this critical validation.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a ligand and its target protein in intact cells and tissues. nih.gov The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein. nih.gov When a protein binds to a ligand, its structural stability often increases, making it more resistant to heat-induced denaturation. nih.gov
The experimental workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate to a range of temperatures. researchgate.net Aggregated, denatured proteins are then separated from the soluble, stable proteins by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. nih.gov A positive target engagement event is observed as a shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control. nih.gov
Table 1: Representative Data from a Hypothetical CETSA Experiment This table illustrates the principle of CETSA, showing how the binding of a compound would increase the amount of soluble target protein at elevated temperatures.
| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (Compound) |
| 37 | 100% | 100% |
| 50 | 95% | 98% |
| 54 | 75% | 92% |
| 58 | 50% (Tm) | 81% |
| 62 | 25% | 65% |
| 66 | 5% | 40% (Tm) |
Specific studies employing CETSA to confirm the direct cellular target engagement of this compound have not been reported in peer-reviewed literature.
Reporter gene assays are a common tool in cell biology to study the activity of signaling pathways and the effect of small molecules on them. nih.gov These assays work by linking the expression of an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP), to a specific transcriptional response element. nih.gov When a signaling pathway is activated or inhibited, it alters the transcription of genes controlled by that response element, leading to a corresponding change in the amount of reporter protein produced. youtube.com
For instance, if this compound were hypothesized to inhibit the NF-κB signaling pathway, a reporter assay could be constructed using a luciferase gene under the control of an NF-κB response element. A reduction in the luciferase signal upon treatment with the compound would indicate modulation of the pathway. youtube.com These assays are highly adaptable, suitable for high-throughput screening, and can provide valuable functional information about a compound's mechanism of action. bio-connect.nl
No specific data from reporter gene assays investigating the pathway modulation effects of this compound are currently available.
To identify the molecular targets of a compound in an unbiased manner, proteomic approaches can be employed. Thermal Proteome Profiling (TPP), an advanced version of CETSA coupled with mass spectrometry (MS-CETSA), allows for the simultaneous monitoring of the thermal stability of thousands of proteins in response to compound treatment. nih.govresearchgate.net Proteins that show a significant thermal shift are considered potential interaction partners.
Another strategy involves chemical proteomics, where a modified version of the compound is synthesized to act as a "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry. Integrating proteomic data with other methods can provide a comprehensive map of a compound's direct targets and off-targets, offering deep insights into its mechanism of action and potential polypharmacology. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's chemical structure to understand how different functional groups and structural motifs contribute to its biological activity. nih.gov Concurrently, Structure-Property Relationship (SPR) studies examine how these same structural changes affect the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
A systematic SAR exploration of this compound would involve synthesizing a library of analogs by modifying three key regions:
The Dichlorophenyl Ring : Modifying the position and nature of the halogen substituents (e.g., fluoro, chloro, bromo) or replacing the ring with other aromatic or heterocyclic systems.
The Pyrazinone Core : Altering substituents on the nitrogen or carbon atoms of the pyrazinone ring.
The Linker : While not present in the parent structure, exploring the addition of linkers to connect other functional groups could be part of an SAR campaign.
The resulting analogs would be tested in biological assays to determine how these changes affect potency and selectivity.
Table 2: Hypothetical SAR Data for Analogs of this compound This table illustrates a potential SAR study, showing how modifications to the phenyl ring substituent could impact biological activity (represented here as IC₅₀).
| Compound | R1 Substituent | R2 Substituent | IC₅₀ (nM) |
| Parent | 2-Cl | 4-Cl | 50 |
| Analog 1 | 2-Cl | H | 250 |
| Analog 2 | 4-Cl | H | 180 |
| Analog 3 | 2-F | 4-F | 75 |
| Analog 4 | 3-Cl | 4-Cl | 120 |
| Analog 5 | 4-CF₃ | H | 400 |
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for a ligand to bind to a specific biological target. The SAR data is crucial for defining the pharmacophore model. acs.org
Based on the structure of this compound, a hypothetical pharmacophore could include:
A Hydrophobic/Aromatic Region : The 2,4-dichlorophenyl group likely occupies a hydrophobic pocket in the target's binding site. The specific substitution pattern is often critical for optimal fitting and activity.
A Hydrogen Bond Acceptor : The carbonyl oxygen of the pyrazinone ring is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor : The N-H group of the pyrazinone ring acts as a hydrogen bond donor.
A Planar Aromatic System : The pyrazinone ring itself provides a rigid scaffold for the correct orientation of the other pharmacophoric features.
Detailed SAR and co-crystal structure studies would be required to validate and refine this hypothetical pharmacophore model for the specific biological targets of this compound.
Impact of Substituent Modifications on Binding Affinity and Mechanistic Profiles
The biological activity of this compound is intricately linked to its chemical structure. Modifications to the substituents on both the dichlorophenyl ring and the pyrazinone core can significantly alter its binding affinity and mechanistic profile. Structure-activity relationship (SAR) studies on analogous heterocyclic compounds provide valuable insights into these interactions.
The dichlorophenyl moiety is a critical component for the biological activity of many kinase inhibitors. In related pyrazole-based compounds, the presence and position of halogen substituents on the phenyl ring have been shown to be crucial for potency. For instance, in a series of pyrazole-based Akt inhibitors, a dichlorophenyl group was found to be optimal for the highest biological activity, with other halogen substitutions leading to a decrease in potency. This suggests that the electronic and steric properties conferred by the two chlorine atoms at positions 2 and 4 are important for optimal interaction with the target protein.
Bioisosteric replacement of the aryl group at other positions in related heterocyclic systems has also been explored to modulate activity and selectivity. For example, in a series of cannabinoid-1 receptor antagonists based on a pyrazole (B372694) scaffold, replacing the 5-aryl group with a 2-thienyl moiety appended with an alkynyl unit resulted in highly potent and selective compounds. nih.gov This highlights the potential for modifying the core structure to fine-tune the pharmacological profile.
Furthermore, modifications to the pyrazinone ring itself can influence activity. In studies on pyrazinoic acid analogs, substitutions at various positions on the pyrazine (B50134) ring with alkylamino groups led to compounds that were 5 to 10-fold more potent than the parent compound. hilarispublisher.com This indicates that the introduction of specific functional groups on the pyrazinone core can enhance biological interactions.
The following table summarizes the hypothetical impact of various substituent modifications on the binding affinity of this compound, based on findings from related heterocyclic compounds.
| Modification Site | Substituent | Predicted Impact on Binding Affinity | Rationale based on Analogous Compounds |
|---|---|---|---|
| 2,4-Dichlorophenyl Ring | Replacement of one Cl with H | Decreased | Dichlorophenyl moiety is often optimal for activity in related kinase inhibitors. |
| 2,4-Dichlorophenyl Ring | Replacement of Cl with F | Potentially Decreased | Changes in halogen size and electronegativity can alter key interactions. |
| 2,4-Dichlorophenyl Ring | Addition of a third Cl | Likely Decreased | Increased steric bulk may hinder optimal binding. |
| Pyrazinone Ring (e.g., position 5 or 6) | Small alkylamino group | Potentially Increased | Alkylamino substitutions on pyrazinoic acid analogs enhanced potency. hilarispublisher.com |
| Pyrazinone Ring (e.g., position 5 or 6) | Bulky aromatic group | Variable | Bioisosteric replacement of aryl groups in other heterocycles shows variable effects. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of compounds including this compound, a QSAR model can predict the activity of novel derivatives and guide the design of more potent molecules.
For instance, a 2D-QSAR study on substituted pyrazolone (B3327878) derivatives identified thermodynamic, spatial, electronic, and topological parameters as significant predictors of anti-inflammatory activity. hilarispublisher.com The best models often include descriptors such as the retention index (chi2) and the count of nitrogen atoms connected with single and double bonds (SdsNcount). hilarispublisher.com
In a 3D-QSAR study of pyrazinopyridoindole derivatives as antihistamines, the model included biophoric sites for hydrogen acceptors, hydrogen donors, and heteroatoms, as well as secondary sites related to hydrophobicity, steric properties, and the presence of a ring. nih.gov This suggests that a combination of electronic, steric, and hydrophobic features is crucial for the biological activity of these compounds.
A hypothetical QSAR model for a series of 3-phenyl-pyrazin-2(1H)-one derivatives, including the 2,4-dichloro substituted analog, could be represented by the following general equation:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
β0, β1, ..., βn are the regression coefficients.
Descriptor 1, Descriptor 2, ..., Descriptor n are the molecular descriptors that quantify various physicochemical properties of the molecules.
Based on QSAR studies of analogous compounds, the key descriptors for a predictive model for this class of compounds would likely include:
Electronic Descriptors: Parameters such as Hammett constants (σ) for the substituents on the phenyl ring, dipole moment, and atomic charges. The electron-withdrawing nature of the chlorine atoms would significantly influence these descriptors.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) to account for the size and shape of the substituents.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or the hydrophobic constant (π) to describe the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.
Topological Descriptors: Connectivity indices and shape indices that describe the molecular topology and branching.
The following interactive table presents a hypothetical dataset and the predicted activity based on a simplified QSAR model for a series of 3-(substituted phenyl)pyrazin-2(1H)-one derivatives.
| Compound | Substituent (X) | LogP (Hydrophobicity) | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 | H | 1.5 | 45.0 | 0.00 | 5.2 |
| 2 | 4-Cl | 2.2 | 50.1 | 0.23 | 6.1 |
| 3 | 2,4-diCl | 2.9 | 55.2 | 0.60 | 7.5 |
| 4 | 4-CH3 | 2.0 | 50.3 | -0.17 | 5.8 |
| 5 | 4-NO2 | 1.4 | 49.5 | 0.78 | 6.9 |
This hypothetical model illustrates that increasing hydrophobicity (LogP) and electron-withdrawing character (positive σ) of the phenyl substituent, as seen with the 2,4-dichloro substitution, is predicted to enhance the biological activity (higher pIC50).
Advanced Spectroscopic and Analytical Characterization for Research Applications of 3 2,4 Dichlorophenyl Pyrazin 2 1h One
Spectroscopic Analysis for Structural Elucidation of Novel Derivatives and Reaction Intermediates
Spectroscopic techniques are indispensable tools for elucidating the intricate structures of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and even determine three-dimensional arrangements of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments offer deeper insights into molecular connectivity and spatial relationships. harvard.edu
For derivatives of "3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one," 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are vital for the complete and unambiguous assignment of all proton and carbon signals in the molecule. nih.gov
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is a key 2D NMR technique used for conformational analysis. kau.edu.saresearchgate.net It detects through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edu This information is critical for determining the relative stereochemistry and preferred conformation of flexible molecules in solution. For instance, NOESY can reveal the spatial arrangement of substituents on the pyrazinone ring and the orientation of the dichlorophenyl group relative to the heterocyclic core. kau.edu.sacolumbia.edu
Table 1: Common 2D NMR Techniques and Their Applications in the Analysis of this compound Derivatives
| Technique | Information Provided | Application Example |
|---|---|---|
| COSY | Shows correlations between J-coupled protons. | Identifies neighboring protons on the pyrazinone ring and its substituents. |
| HSQC | Correlates protons directly bonded to carbons. | Assigns carbon signals based on the known proton assignments. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, crucial for linking different fragments of the molecule. |
| NOESY | Reveals through-space proximity of protons. | Determines the spatial orientation of substituents and the overall molecular conformation. kau.edu.saresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in identifying a newly synthesized compound. longdom.orgnih.gov
In the context of "this compound" and its derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. nih.gov Furthermore, by coupling HRMS with fragmentation techniques (tandem mass spectrometry or MS/MS), researchers can elucidate the fragmentation pathways of the molecule. mdpi.com This involves inducing the parent ion to break apart and then analyzing the masses of the resulting fragment ions. The fragmentation pattern provides valuable structural information, acting as a molecular fingerprint that can help to confirm the proposed structure and distinguish between isomers. researchgate.net
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. ijream.orgmdpi.com For novel derivatives of "this compound" that can be grown as single crystals, X-ray diffraction analysis offers an unparalleled level of structural detail. nih.govnih.govresearchgate.net
The resulting crystal structure reveals the conformation of the molecule in the solid state, including the planarity of the pyrazinone ring and the dihedral angles between the aromatic rings. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov These solid-state interactions can influence the physical properties of the compound.
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Synthesis
Chromatographic methods are fundamental for separating, identifying, and quantifying the components of a mixture. In chemical synthesis, these techniques are routinely used to monitor the progress of a reaction and to assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mixture. In the synthesis of "this compound" and its analogs, HPLC is an invaluable tool for monitoring the progress of a reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. americanpharmaceuticalreview.com
Once the reaction is complete, HPLC is used to assess the purity of the isolated product. A pure compound will typically show a single sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities, such as unreacted starting materials, byproducts, or degradation products. HPLC can also be used for the preparative purification of the target compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net
In the context of the synthesis of "this compound," GC-MS can be used to analyze for the presence of volatile starting materials or byproducts. researchgate.net For example, if a volatile reagent is used in the synthesis, GC-MS can be employed to ensure its complete removal from the final product. The mass spectrometer provides identification of the separated components based on their mass spectra, which can be compared to library databases for confirmation. nih.gov
Electrochemical Characterization and Redox Behavior
Electrochemical techniques are instrumental in elucidating the redox behavior of organic molecules. For a compound like this compound, these methods can provide valuable information on its electron transfer processes, stability of redox species, and the mechanisms of its electrochemical transformations.
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of chemical species. It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting radical ions.
For pyrazine (B50134) and its derivatives, electrochemical reduction is a characteristic feature. dtu.dkmdpi.com This process typically involves the transfer of two electrons to form the corresponding 1,4-dihydro-pyrazine. dtu.dk The potential at which this reduction occurs is significantly influenced by the nature and position of substituents on the pyrazine ring. dtu.dkmdpi.com The presence of electron-withdrawing groups, such as the 2,4-dichlorophenyl group in the target molecule, is expected to shift the reduction potential to more positive values, making the compound easier to reduce compared to unsubstituted pyrazinone. mdpi.com
In a typical cyclic voltammetry experiment for a pyrazinone derivative, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned over a potential range. The resulting voltammogram would likely display a reduction peak corresponding to the addition of electrons to the pyrazinone ring. The reversibility of this process, indicated by the presence of a corresponding oxidation peak on the reverse scan, provides insight into the stability of the generated anion radical. For many pyrazine derivatives, the reversibility is dependent on factors like pH and the scan rate used in the experiment. dtu.dk
Illustrative Data for Redox Potentials of Related Pyrazine Derivatives
While specific data for this compound is unavailable, the following table illustrates typical redox potential data that could be obtained from cyclic voltammetry for related pyrazine compounds.
| Compound | Solvent/Electrolyte | Reduction Peak Potential (Epc) vs. Ref. Electrode | Oxidation Peak Potential (Epa) vs. Ref. Electrode | Notes |
| Pyrazine | 0.1 M KOH / 0.9 M KCl | Past the thermodynamic hydrogen evolution limit | - | Irreversible reduction. dtu.dk |
| Mono-methyl pyrazine | 0.1 M KOH / 0.9 M KCl | - | - | Peak potential shifted negatively compared to pyrazine. dtu.dk |
| Mono-carboxylic acid pyrazine | 0.1 M KOH / 0.9 M KCl | - | - | Peak potential shifted positively compared to pyrazine. dtu.dk |
This table is for illustrative purposes to show the type of data obtained from cyclic voltammetry and is based on general findings for substituted pyrazines, not specific experimental results for this compound.
The electrochemical transformations of pyrazine derivatives can be complex and are often coupled with chemical reactions, such as protonation. researchgate.net The number of protons involved in the reduction of pyrazines can vary depending on the pH of the solution. dtu.dkmdpi.com For instance, the electrochemical reduction of pyrazine itself can involve a two-electron, three-proton transfer reaction. dtu.dk
Studies on similar heterocyclic compounds, such as pyrazolin-5-ones, have shown that they can undergo well-defined two-electron reduction waves. scielo.org.co The half-wave potentials for these processes are often pH-dependent, shifting to more negative values with an increase in pH, indicating the involvement of protons in the electrode reaction. scielo.org.co
The mechanism of the electrochemical process can be further investigated by varying experimental parameters such as the scan rate in cyclic voltammetry. The relationship between the peak current and the scan rate can help determine whether the process is diffusion-controlled or involves adsorption onto the electrode surface.
Hypothetical Mechanistic Steps for the Reduction of this compound
Initial Electron Transfer: The pyrazinone ring accepts an electron to form a radical anion.
Protonation/Further Reduction: The radical anion may be protonated, particularly in protic media, or it may accept a second electron to form a dianion.
Subsequent Chemical Reactions: The reduced species might undergo further chemical reactions, such as dimerization or rearrangement, depending on their stability.
Understanding these mechanistic pathways is essential for predicting the behavior of this compound in different chemical environments and for designing applications that leverage its redox properties.
Emerging Research Directions and Future Perspectives for 3 2,4 Dichlorophenyl Pyrazin 2 1h One
Development of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one as a Chemical Probe for Biological Systems
The development of chemical probes is essential for elucidating complex biological pathways and validating novel drug targets. A chemical probe is a small molecule designed to selectively interact with a specific protein or target in a complex biological system. The structural characteristics of the pyrazinone scaffold make it an attractive candidate for the design of such probes.
For instance, research into related pyrazine-containing compounds has demonstrated their potential in developing fluorescent probes for live-cell imaging. frontiersin.org A novel probe featuring a pyrazine (B50134) acceptor core was successfully synthesized and shown to permeate live cell membranes, suggesting that the pyrazine heterocycle can facilitate interactions with membrane transport proteins. frontiersin.org This principle could be applied to this compound. By conjugating it with a fluorophore or incorporating a reactive group for covalent labeling, derivatives could be engineered to function as probes. The dichlorophenyl group could be systematically modified to fine-tune binding affinity and selectivity for a target of interest, allowing researchers to visualize and study the target's function in its native cellular environment.
Table 1: Key Characteristics of an Ideal Chemical Probe and the Potential of a this compound-based Probe
| Characteristic | General Description | Applicability to this compound Derivatives |
| Potency | High affinity for the intended target (typically nanomolar range). | The scaffold allows for systematic chemical modification to optimize binding interactions and achieve high potency. |
| Selectivity | Minimal interaction with other proteins, especially those within the same family. | The dichlorophenyl and other positions on the pyrazinone ring can be altered to enhance selectivity for the target's unique binding pocket. |
| Cellular Activity | Ability to engage the target in a cellular context. | The pyrazine core has been shown to be compatible with cell permeability, a crucial feature for intracellular probes. frontiersin.org |
| Mechanism of Action | A well-defined and understood interaction with the target. | Derivatives can be designed to be reversible or irreversible inhibitors, providing tools to study target dynamics. |
Application in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying lead compounds in modern drug development. drugdiscoverychemistry.com This approach uses libraries of small, low-molecular-weight molecules (fragments) to screen for weak but high-quality interactions with a biological target. nih.gov Because of its defined structure and relatively low molecular weight, this compound is an excellent candidate for inclusion in fragment libraries or as a starting point for fragment elaboration.
In a typical FBDD workflow, fragment hits are identified through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). nih.govnih.gov Once a fragment like this compound is confirmed to bind to a target, its binding mode is analyzed. This structural information then guides the synthetic chemistry efforts to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the protein. nih.govrsc.org The pyrazinone scaffold provides multiple, synthetically accessible points (growth vectors) for such elaboration. rsc.org The efficiency of this process is often measured by metrics like Ligand Efficiency (LE), which relates binding affinity to the number of non-hydrogen atoms.
Table 2: Typical Properties of Molecules at Different Stages of FBDD
| Property | Fragment Hit | Lead Compound |
| Molecular Weight | < 300 Da | 300 - 500 Da |
| Binding Affinity | 100 µM - 10 mM | < 1 µM |
| Ligand Efficiency (LE) | > 0.3 | Often maintained or slightly decreased |
| Complexity | Low | Moderate to High |
Advanced Synthetic Methodologies for Pyrazin-2(1H)-one Scaffolds, Including Flow Chemistry
The synthesis of pyrazin-2(1H)-one and its derivatives has been an area of active research, with numerous methods developed using acyclic precursors or the modification of diketopiperazines. nih.govsemanticscholar.org However, traditional batch synthesis often faces challenges related to scalability, safety, and reaction efficiency. nih.gov Flow chemistry has emerged as a transformative technology that addresses many of these limitations. mdpi.combiotech-spain.com
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety. nih.govresearchgate.net The synthesis of nitrogen-containing heterocycles, such as pyrazoles, has been significantly advanced through flow chemistry techniques, drastically reducing reaction times from hours to minutes. mdpi.com These principles are directly applicable to the large-scale and efficient synthesis of pyrazin-2(1H)-one scaffolds. A multi-step synthesis of this compound and its derivatives could be streamlined into an automated, continuous process, facilitating rapid library generation for screening purposes. biotech-spain.comresearchgate.net
Table 3: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Scalability | Often challenging and requires re-optimization. | Easily scalable by running the system for longer durations. biotech-spain.com |
| Safety | Exothermic reactions can be hazardous on a large scale. | Superior heat exchange and small reaction volumes minimize risks. nih.gov |
| Reaction Time | Can range from hours to days. mdpi.com | Significantly reduced, often to minutes. mdpi.com |
| Reproducibility | Can be variable due to mixing and heating inconsistencies. | Highly reproducible due to precise control over parameters. biotech-spain.com |
| Process Integration | Synthesis, purification, and analysis are separate steps. | Allows for the integration of in-line purification and analysis. biotech-spain.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, reducing the time and cost associated with developing new medicines. ijirt.orgnih.gov For a scaffold like this compound, AI and ML can be applied at multiple stages of the design and optimization cycle.
Once an initial lead compound is identified, ML models can be trained on existing data from related pyrazinone derivatives to predict various properties, including biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can rapidly screen virtual libraries of thousands of potential analogs of this compound, prioritizing the most promising candidates for synthesis. nih.govnih.gov Furthermore, generative AI models can design entirely new molecules (de novo drug design) based on the pyrazinone scaffold, optimized to fit the binding site of a specific target and possess desirable drug-like properties. mdpi.com This data-driven approach accelerates the iterative design-make-test-analyze cycle, leading to more potent and safer drug candidates. astrazeneca.com
Table 4: Applications of AI/ML in the Drug Discovery Pipeline for Pyrazinone Derivatives
| Stage | AI/ML Application | Potential Impact |
| Hit Identification | Virtual screening of compound libraries using predictive models. | Rapidly identifies potential hits from vast chemical space. nih.gov |
| Lead Optimization | QSAR and 3D-QSAR modeling to predict potency and selectivity. | Guides chemists to make specific structural modifications for improved activity. nih.gov |
| ADMET Prediction | Models trained on known drug data to predict pharmacokinetic and toxicity profiles. | Reduces late-stage attrition by identifying compounds with poor drug-like properties early. |
| De Novo Design | Generative models create novel pyrazinone structures with desired properties. | Explores new chemical space and designs molecules with optimal target interactions. mdpi.com |
Exploration of Novel Biological Targets and Mechanistic Pathways for Pyrazin-2(1H)-one Derivatives
The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov Derivatives of the closely related pyrazole (B372694) and pyridazinone scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govmdpi.commdpi.comnih.gov This suggests that derivatives of this compound could be investigated against a diverse array of novel targets.
Recent studies have shown that novel pyrazin-2(1H)-one derivatives can act as dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and HDAC (Histone deacetylase), two critical targets in cancer therapy. nih.gov Specifically, these compounds were found to induce apoptosis and block the PI3K/AKT/mTOR signaling pathway in leukemia cells. nih.gov This highlights the potential for developing derivatives of this compound as multi-targeting agents for complex diseases. Future research will likely focus on screening libraries of these compounds against emerging targets in areas like neurodegeneration, metabolic disorders, and infectious diseases to uncover new therapeutic opportunities and mechanistic pathways.
Table 5: Selected Biological Targets of Pyrazinone and Related Heterocyclic Scaffolds
| Compound Class | Biological Target(s) | Therapeutic Area | Reference(s) |
| Pyrazin-2(1H)-one derivatives | PI3K / HDAC | Cancer (Leukemia) | nih.gov |
| Pyridazinone derivatives | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | mdpi.com |
| Pyrazole derivatives | Topoisomerase II | Cancer | mdpi.com |
| Pyrazole derivatives | Monoamine Oxidase (MAO) | Depression / Neurodegeneration | nih.gov |
| Pyrazoline derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Thienopyrimidinone derivatives | Various bacterial and fungal enzymes | Infectious Diseases | nih.gov |
Q & A
Q. What are the optimal synthetic routes and purification strategies for 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, a Claisen-Schmidt condensation (analogous to ) can be adapted by reacting ketone precursors with 2,4-dichlorobenzaldehyde under reflux with catalytic pyridine. Key considerations include:
- Reaction Time : Prolonged heating (4–5 hours) to ensure completion .
- Solvent Selection : Use polar aprotic solvents like DMF for hydrazine cyclization steps .
- Purification : Trituration with ethanol followed by crystallization from acetic acid improves yield and purity .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic C=O stretches (~1647 cm⁻¹) and C-Cl vibrations (~797 cm⁻¹), as observed in structurally similar dichlorophenyl derivatives .
- ¹H NMR : Confirm the presence of aromatic protons (δ 7.2–7.6 ppm) and hydrazone protons (δ ~7.3–7.9 ppm, coupling constants J = 15–16 Hz for trans-configuration) .
- Cross-Validation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What crystallization strategies enhance X-ray diffraction quality for structural validation?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/DMF) to optimize crystal growth .
- Temperature Control : Slow cooling from saturated solutions at 293 K improves monoclinic or triclinic crystal formation .
- Data Collection : Employ synchrotron radiation or fine-focus sealed tubes for high-resolution datasets (R factor < 0.05) .
Advanced Research Questions
Q. How can contradictions between spectral data and crystallographic findings be resolved?
- Methodological Answer :
- Dynamic vs. Static Structure : NMR detects solution-state conformers, while XRD reveals solid-state packing. For example, enone configurations (E/Z) may differ between phases .
- Computational Refinement : Use density functional theory (DFT) to model solution-state geometries and compare with XRD bond lengths (mean Δ(C–C) < 0.004 Å) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Docking Studies : Use MOE or AutoDock to simulate binding with biological targets (e.g., mTOR kinase), leveraging PDB ligand templates (e.g., 1-(2-chlorophenyl) derivatives) .
- MD Simulations : Assess stability in solvated systems (≥50 ns trajectories) to evaluate pharmacokinetic properties .
Q. How to design assays for evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer :
- In Vitro Screening : Adapt microdilution assays (MIC ≤ 25 µg/mL) against Gram-positive/negative strains, referencing protocols for chlorophenyl derivatives .
- Kinase Inhibition : Use fluorescence polarization assays (e.g., mTOR IC₅₀ determination) with ATP-competitive inhibitors as positive controls .
- Radiolabeling : Incorporate ¹⁸F isotopes via nucleophilic substitution for PET imaging studies, as demonstrated for pyrazinone-based ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
